![molecular formula C10H16O3 B2588685 7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde CAS No. 2411221-15-1](/img/structure/B2588685.png)
7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “6,6-dimethoxyspiro[3.3]heptane-2-carbaldehyde” is similar to the one you’re asking about . It has a molecular weight of 184.24 and is a liquid at room temperature . Its IUPAC name is 6,6-dimethoxyspiro[3.3]heptane-2-carbaldehyde .
Molecular Structure Analysis
The molecular structure of these types of compounds is characterized by a spirocyclic backbone . This rigid structure provides greater steric bulk than conventional aromatic dicarboxylates .Physical And Chemical Properties Analysis
The compound “6,6-dimethoxyspiro[3.3]heptane-2-carbaldehyde” is a liquid at room temperature . It has a molecular weight of 184.24 .Aplicaciones Científicas De Investigación
Synthesis and Reactive Properties
7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde serves as a precursor in various synthetic pathways due to its unique structural and reactive properties. For instance, in the synthesis of new 3-aryl-2-methyl-4,6-dimethoxyindoles, its reactivity patterns enable typical electrophilic substitution and addition reactions. These reactions are pivotal in organic synthesis, offering pathways to design complex molecular architectures. The compound's ability to undergo selective oxidation, highlighted by its reactivity with selenium dioxide, underlines its utility in constructing more complex organic molecules (Jones et al., 2005).
Novel Spiro Compounds Synthesis
The compound also finds application in the synthesis of novel 2,6-diazaspiro[3.3]heptanes, demonstrating its versatility in contributing to the development of new chemical entities with potential biological activities. The described methodology, involving reductive amination of readily available aldehydes, highlights a practical route for synthesizing spiro compounds that could be significant for pharmaceutical research and development (Hamza et al., 2007).
Building Blocks for Synthetic Chemistry
Moreover, this compound acts as a stable alternative to glyceraldehyde acetonide, an important building block in synthetic chemistry. Its synthesis from inexpensive D-mannitol underscores the economic and strategic benefits of using 7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde derivatives in constructing valuable intermediates for synthetic organic chemistry (Ley & Michel, 2003).
Metal Carbonyl Complexes Formation
The compound's interaction with metal carbonyls, forming various complexes, is of great interest in coordination chemistry. These complexes not only contribute to our understanding of metal-ligand interactions but also open avenues for catalysis, materials science, and the synthesis of metal-organic frameworks. The stereoselective hydroformylation of an [Fe(CO)4(olefin)] complex using 7,7-dimethoxyspiro[3.3]heptane-2-carbaldehyde derivatives illustrates the compound's role in facilitating novel chemical transformations (Loset & Roulet, 1985).
Photochromic and Fluorescent Properties
Further, derivatives of 7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde exhibit photochromic and fluorescent properties, making them valuable in the development of new materials for sensing, imaging, and information storage. The synthesis and characterization of these materials contribute to the expanding field of functional organic electronics and photonics, where the unique optical properties of such compounds can be harnessed (Ozhogin et al., 2018).
Direcciones Futuras
Spirocyclic compounds have been examined as non-aromatic terephthalic acid isosteres . Their rigid spirocyclic backbone provides greater steric bulk than conventional aromatic dicarboxylates, which has consequences for pore chemistry and control of interpenetration . This suggests that these compounds may have potential applications in the development of new materials .
Propiedades
IUPAC Name |
7,7-dimethoxyspiro[3.3]heptane-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O3/c1-12-10(13-2)4-3-9(10)5-8(6-9)7-11/h7-8H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQUFARFOXJSBSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCC12CC(C2)C=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-Dimethoxyspiro[3.3]heptane-2-carbaldehyde | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

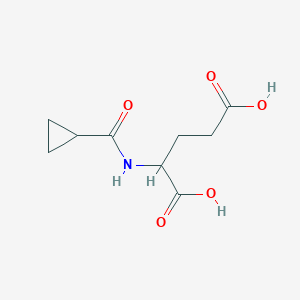
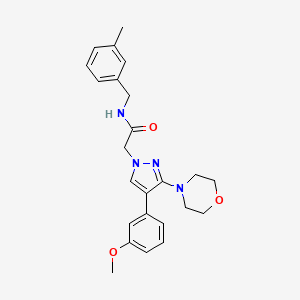
![1-[3-[(4-Bromopyrazol-1-yl)methyl]azetidin-1-yl]-2,2-dimethylpropan-1-one](/img/structure/B2588607.png)
![2-[(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)methoxy]acetic acid](/img/structure/B2588608.png)
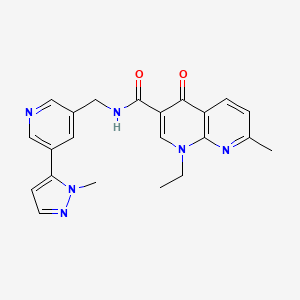
![N-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2588611.png)
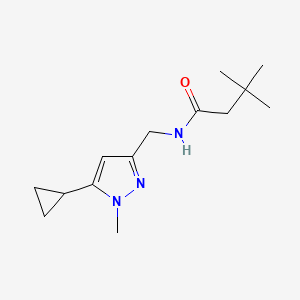
carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2588615.png)
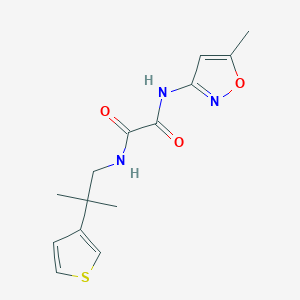
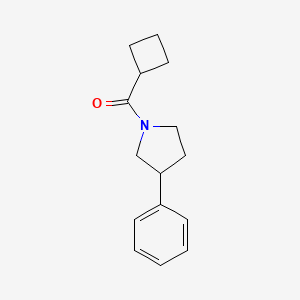
![3-[(3-Chloropyridin-2-yl)sulfanylmethyl]-1-ethyl-3-methylazetidin-2-one](/img/structure/B2588618.png)
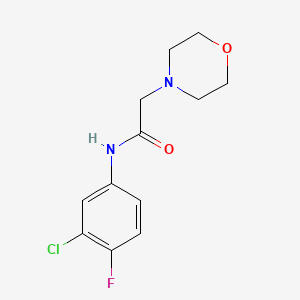
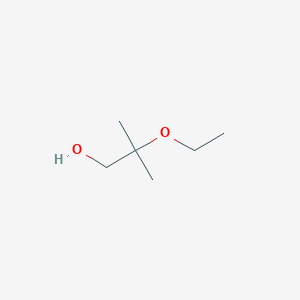
![3-(3-bromophenyl)-N-[4-(sec-butyl)phenyl]acrylamide](/img/structure/B2588621.png)